molecular formula C13H20N2O4S B5536958 [(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid

[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid

Cat. No. B5536958
M. Wt: 300.38 g/mol
InChI Key: UZWFBFMJAGRLMV-NWDGAFQWSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that enable the precise construction of their intricate structures. For compounds related to [(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid, methodologies such as the Ugi four-component reaction have been utilized. This approach allows for the efficient synthesis of heterocyclic structures, demonstrating the versatility and usefulness in creating combinatorial libraries of similar compounds (Ilyin et al., 2006).

Molecular Structure Analysis

The molecular structure of chemical compounds is determined using techniques like X-ray crystallography. This analysis reveals the spatial arrangement of atoms within a molecule, which is crucial for understanding its chemical behavior and reactivity. For instance, the crystal structure of a related compound, determined by X-ray diffraction, showed that the pyranoid ring adopts a chair conformation, contributing to the stability of the molecule (Wei et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds of this class can be diverse, including cyclization reactions that are pivotal for synthesizing various heterocyclic structures. For example, cyclopropylideneacetic acids, when reacted with CuBr2, can lead to the formation of furanones or pyran-2-ones, depending on the reaction conditions (Huang* & Zhou, 2002). These reactions underscore the compound's versatility in synthetic organic chemistry.

properties

IUPAC Name

2-[(4aS,7aR)-6,6-dioxo-1-pent-2-ynyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-2-3-4-5-14-6-7-15(8-13(16)17)12-10-20(18,19)9-11(12)14/h11-12H,2,5-10H2,1H3,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWFBFMJAGRLMV-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCN1CCN(C2C1CS(=O)(=O)C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CCN1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid

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